molecular formula C21H29NO2S B281170 5-tert-butyl-N-mesityl-2,3-dimethylbenzenesulfonamide

5-tert-butyl-N-mesityl-2,3-dimethylbenzenesulfonamide

Cat. No. B281170
M. Wt: 359.5 g/mol
InChI Key: XLGHWVROLZDAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-N-mesityl-2,3-dimethylbenzenesulfonamide, also known as TMB-8, is a chemical compound that has gained attention in scientific research due to its ability to inhibit calcium ion transport in cells.

Mechanism of Action

5-tert-butyl-N-mesityl-2,3-dimethylbenzenesulfonamide acts as a calcium ionophore inhibitor, which means it prevents the movement of calcium ions across the cell membrane. Specifically, 5-tert-butyl-N-mesityl-2,3-dimethylbenzenesulfonamide blocks the activity of the sarco/endoplasmic reticulum calcium ATPase (SERCA) pump, which is responsible for transporting calcium ions from the cytoplasm into the endoplasmic reticulum. This inhibition leads to an increase in cytoplasmic calcium ion concentration, which can have various effects on cellular function.
Biochemical and Physiological Effects:
The inhibition of calcium ion transport by 5-tert-butyl-N-mesityl-2,3-dimethylbenzenesulfonamide can have various biochemical and physiological effects on cells. For example, in smooth muscle cells, 5-tert-butyl-N-mesityl-2,3-dimethylbenzenesulfonamide can lead to decreased contraction due to the inhibition of calcium ion influx. In cardiac myocytes, 5-tert-butyl-N-mesityl-2,3-dimethylbenzenesulfonamide can lead to decreased contractility and decreased heart rate. In platelets, 5-tert-butyl-N-mesityl-2,3-dimethylbenzenesulfonamide can lead to decreased aggregation and decreased secretion of granules.

Advantages and Limitations for Lab Experiments

5-tert-butyl-N-mesityl-2,3-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is a highly specific inhibitor of calcium ion transport and has been shown to be effective in a variety of cell types. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use. 5-tert-butyl-N-mesityl-2,3-dimethylbenzenesulfonamide can be toxic to cells at high concentrations, and its effects on cellular function can be variable depending on the cell type being studied.

Future Directions

There are several future directions for research involving 5-tert-butyl-N-mesityl-2,3-dimethylbenzenesulfonamide. One area of interest is the development of more specific inhibitors of calcium ion transport that can target specific isoforms of the SERCA pump. Another area of interest is the use of 5-tert-butyl-N-mesityl-2,3-dimethylbenzenesulfonamide in the study of calcium signaling in disease states, such as cancer and neurodegenerative disorders. Additionally, the use of 5-tert-butyl-N-mesityl-2,3-dimethylbenzenesulfonamide in combination with other inhibitors or drugs could lead to new insights into cellular function and potential therapeutic targets.

Synthesis Methods

5-tert-butyl-N-mesityl-2,3-dimethylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of mesitylene with chlorosulfonic acid, followed by reaction with tert-butanol and dimethylamine. This process yields a white crystalline solid with a melting point of 185-187°C.

Scientific Research Applications

5-tert-butyl-N-mesityl-2,3-dimethylbenzenesulfonamide has been widely used in scientific research as a tool to study calcium ion transport in cells. It has been shown to inhibit calcium ion transport in a variety of cell types, including smooth muscle cells, cardiac myocytes, and platelets. This inhibition can lead to changes in cellular function, such as decreased contraction in smooth muscle cells and decreased platelet aggregation.

properties

Molecular Formula

C21H29NO2S

Molecular Weight

359.5 g/mol

IUPAC Name

5-tert-butyl-2,3-dimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C21H29NO2S/c1-13-9-15(3)20(16(4)10-13)22-25(23,24)19-12-18(21(6,7)8)11-14(2)17(19)5/h9-12,22H,1-8H3

InChI Key

XLGHWVROLZDAGB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=CC(=C2C)C)C(C)(C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(C(=CC(=C2)C(C)(C)C)C)C)C

Origin of Product

United States

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